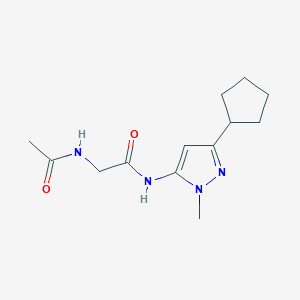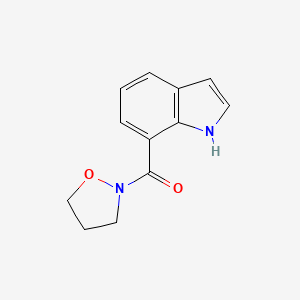
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide, also known as MFTC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MFTC belongs to the class of thiophene derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound has also been found to reduce inflammation and oxidative stress in various models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of various cancer cells, and more research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. This compound has shown promising results in reducing inflammation and oxidative stress, and more research is needed to determine its potential for treating various inflammatory diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide can be synthesized through a multistep process, starting with the reaction of 2-acetylfuran and 2-bromoethanol to form 2-(2-hydroxyethyl)furan. The resulting compound is then reacted with thionyl chloride to form 2-chloroethylfuran, which is further reacted with thiophene-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has also been studied for its potential as an antioxidant and antimicrobial agent.
Propriétés
IUPAC Name |
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-9-3-4-11(19-9)12-5-6-13(20-12)14(17)15-7-10(16)8-18-2/h3-6,10,16H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACVITLCRVUNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(S2)C(=O)NCC(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B7648424.png)
![3-amino-N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7648429.png)
![(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)
